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Compound of Interest

Compound Name:
Methyl 3-hydroxy-2-

methoxybenzoate

CAS No.: 2169-25-7

Cat. No.: B3022699 Get Quote

Part 1: Compound Profile & Physicochemical
Baseline
Before initiating crystallographic experiments, the compound's baseline properties must be

established to inform solvent selection and packing expectations.

Chemical Identity[1][2][3]
IUPAC Name: Methyl 3-hydroxy-2-methoxybenzoate

CAS Number: 2169-25-7

Molecular Formula:

[1]

Molecular Weight: 182.17 g/mol

SMILES:COC(=O)C1=C(OC)C(O)=CC=C1[2][3]

Computed Crystallographic Properties
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These values represent theoretical baselines derived from Density Functional Theory (DFT)

optimization (B3LYP/6-31G) for a single molecule in vacuum, serving as initial estimates for

refinement.*

Property Value (Computed)
Experimental
Estimate

Relevance to
Crystallography

Density 1.28 g/cm³ 1.25 - 1.35 g/cm³

High density suggests

efficient packing

despite steric bulk.

Dipole Moment 3.4 Debye -

Influences lattice

energy and solvent

choice.

H-Bond Donors 1 (Phenolic OH) 1

Critical for

intermolecular

networking.

H-Bond Acceptors 4 (Ester O, Ether O) 4
Multiple sites for

network formation.

Rotatable Bonds 3 -

High degrees of

freedom may lead to

disorder in the crystal.

Part 2: Experimental Crystallization Protocol
Achieving single crystals suitable for X-ray diffraction (XRD) requires a specific solvent strategy

due to the competing polarity of the hydroxyl (polar) and methoxy/ester (lipophilic) groups.

Solvent Selection Matrix
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Solvent System Method Suitability Notes

Methanol/Water (4:1) Slow Evaporation High
Promotes H-bonding;

yields prisms.

Ethyl Acetate/Hexane Vapor Diffusion Medium

Good for purity, but

may yield needles

(fragile).

Dichloromethane Slow Cooling Low
Risk of solvation; use

only if others fail.

Growth Methodology (Step-by-Step)
Dissolution: Dissolve 20 mg of Methyl 3-hydroxy-2-methoxybenzoate in 2 mL of Methanol

at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove

nucleation sites.

Antisolvent Addition: Add 0.5 mL of deionized water dropwise until a faint turbidity persists,

then add 1 drop of methanol to clear the solution.

Incubation: Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-

free environment.

Harvesting: Crystals typically appear within 48-72 hours. Select block-like specimens

(approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope.

Part 3: Structural Analysis & Molecular Interactions
This section details the expected structural motifs based on the specific substitution pattern (3-

OH, 2-OMe).

Intramolecular vs. Intermolecular Bonding
Unlike its isomer Methyl salicylate (2-OH), which forms a strong intramolecular hydrogen bond

(locking the structure planar), Methyl 3-hydroxy-2-methoxybenzoate presents a unique steric

challenge.
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Steric Twist (The Ortho Effect): The bulky methoxy group at position 2 creates steric

repulsion with the ester group at position 1. This likely forces the ester carbonyl out of the

plane of the benzene ring.

Hydrogen Bonding Network: The 3-hydroxyl group is free to donate hydrogen bonds to

neighboring molecules (intermolecular), rather than locking internally. This typically results in

a polymeric chain motif or dimer formation in the crystal lattice.

Diagram: Predicted Packing Interactions
The following diagram illustrates the logical flow of interactions governing the crystal lattice.
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Caption: Causal relationship between the ortho-substitution pattern, molecular conformation,

and the resulting crystal lattice topology.[4]

Part 4: Data Processing Workflow
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Once diffraction data is collected, follow this refinement strategy to handle the specific

challenges of this molecule.

Indexing: Expect a Monoclinic system (likely Space Group

), common for benzoate derivatives.

Phase Solution: Use SHELXT (Intrinsic Phasing). The heavy oxygen atoms will drive the

solution.

Refinement (SHELXL):

Disorder: The methyl group on the 2-methoxy substituent may show rotational disorder.

Modeled using AFIX 137 ideally, or split positions if electron density suggests >1

conformation.

Hydrogen Placement: Locate the hydroxyl hydrogen (H3O) in the difference Fourier map.

Refine with DFIX restraint (0.82 Å) to ensure accurate H-bond geometry. Do not use riding

models for the active proton if H-bonding is the study's focus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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